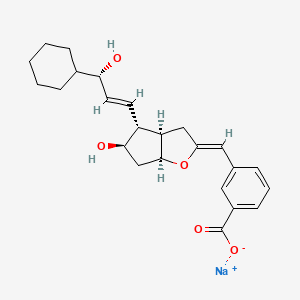

Taprostene sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVOJYDUCZQEQ-REHYUDDHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)[O-])O3)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)[O-])/O3)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87440-45-7 | |

| Record name | Taprostene sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087440457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprostene sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAPROSTENE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M078713KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taprostene Sodium for Ischemic Peripheral Vascular Disease: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research on Taprostene sodium for the treatment of ischemic peripheral vascular disease (PVD). This document details the mechanism of action, signaling pathways, experimental protocols, and quantitative data from key clinical and preclinical studies.

Core Mechanism of Action

This compound is a chemically stable synthetic analogue of prostacyclin (PGI2). Its primary therapeutic effects in ischemic peripheral vascular disease stem from its activity as a potent vasodilator and an inhibitor of platelet aggregation. This compound exerts its effects by acting as a partial agonist of the prostacyclin (IP) receptor, a member of the G-protein coupled receptor family.

Upon binding to the IP receptor on vascular smooth muscle cells and platelets, this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels is central to the pharmacological effects of this compound.

Vasodilation

In vascular smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in free calcium promotes the relaxation of vascular smooth muscle, resulting in vasodilation and increased blood flow to ischemic tissues.

Inhibition of Platelet Aggregation

In platelets, the increase in intracellular cAMP interferes with the signaling pathways that lead to platelet activation and aggregation. Elevated cAMP levels inhibit the release of pro-aggregatory factors from platelet granules and reduce the expression of surface receptors necessary for platelet-platelet adhesion. This anti-platelet effect helps to prevent the formation of thrombi in atherosclerotic arteries, a key contributor to the progression of peripheral vascular disease.[1]

Signaling Pathway

The signaling pathway of this compound is initiated by its binding to the IP receptor, leading to the activation of a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA then phosphorylates downstream effectors, resulting in vasodilation and inhibition of platelet aggregation.

Quantitative Data from Clinical Trials

The efficacy of this compound and other prostacyclin analogues has been evaluated in several clinical trials for intermittent claudication, a key symptom of peripheral vascular disease. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of this compound in Ischemic Peripheral Vascular Disease [2]

| Outcome Measure | This compound Group | Placebo Group | p-value |

| Absolute Walking Time (Increase at 8 weeks) | 14% | 2.8% | < 0.05 |

| Pain-Free Walking Time (Increase at 8 weeks) | 23% | 3.8% | < 0.05 |

| Platelet Half-Life (hours) | 77.9 ± 7.44 | 72.6 ± 9.35 | < 0.05 |

| Ankle/Brachial Doppler Index | Unaffected | No change | - |

Table 2: Efficacy of Other Prostacyclin Analogues in Intermittent Claudication

| Drug | Study | Primary Outcome | Result | p-value |

| Beraprost Sodium | Phase III Clinical Trial | Pain-Free Walking Distance Increase (at 6 months) | 81.5% (Beraprost) vs. 52.5% (Placebo)[3] | 0.001 |

| Maximum Walking Distance Increase (at 6 months) | 60.1% (Beraprost) vs. 35.0% (Placebo)[3] | 0.004 | ||

| Iloprost (oral) | Multi-center RCT | Absolute Claudication Distance Increase (at 6 months) | 7.7-11.2% (Iloprost) vs. 3.3% (Placebo)[4] | Not Significant |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and other prostacyclin analogues for ischemic peripheral vascular disease.

Clinical Trial Protocol: this compound for Intermittent Claudication

A representative clinical trial protocol for evaluating the efficacy and safety of this compound is outlined below, based on a placebo-controlled, double-blind study.[2]

Methodology Details:

-

Patient Population: Patients diagnosed with ischemic peripheral vascular disease, specifically with intermittent claudication corresponding to Fontaine stage II.

-

Inclusion/Exclusion Criteria:

-

Inclusion: Ankle-Brachial Index (ABI) below 0.9, stable symptoms of intermittent claudication for a defined period.

-

Exclusion: Recent cardiovascular events (e.g., myocardial infarction, stroke), uncontrolled hypertension, severe renal or hepatic impairment.

-

-

Randomization and Blinding: Patients are randomly assigned to receive either this compound or a matching placebo in a double-blind manner, where neither the patients nor the investigators are aware of the treatment allocation.

-

Intervention: Intravenous infusion of this compound at a specified dose (e.g., 25 ng/kg/min) for a set duration (e.g., 6 hours daily) over a defined treatment period (e.g., 5 consecutive days).

-

Outcome Measures:

-

Walking Distance: Measured using a standardized treadmill test at baseline and at specified follow-up intervals. Key parameters include pain-free walking distance and absolute (maximal) walking distance.

-

Platelet Half-Life: Determined by radiolabeling autologous platelets (e.g., with Indium-111 oxine) and measuring their clearance from circulation over time.

-

Ankle-Brachial Index (ABI): Calculated by dividing the systolic blood pressure at the ankle by the systolic blood pressure in the arm.

-

Hemodynamic Monitoring: Regular measurement of blood pressure and heart rate.

-

Preclinical Study Protocol: Rodent Model of Hindlimb Ischemia

The following outlines a general experimental protocol for evaluating the therapeutic potential of a prostacyclin analogue like this compound in a rat model of peripheral artery disease induced by femoral artery ligation.[5][6]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Effects of taprostene, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. A randomized trial of iloprost in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Method to Assess Arterial Insufficiency in Rodent Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different responses of skeletal muscles to femoral artery ligation-induced ischemia identified in BABL/c and C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

Taprostene Sodium: An In-depth Technical Guide to its Partial Agonism at the IP Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprostene sodium is a synthetic analog of prostacyclin (PGI2) that acts as a partial agonist at the prostacyclin receptor, also known as the IP receptor.[1][2] The IP receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp) levels.[4] This signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[4]

Quantitative Data on IP Receptor Agonists

While specific Ki, EC50, and Emax values for this compound at the human IP receptor are not available in the reviewed literature, data for other common IP receptor agonists, iloprost and treprostinil, are presented below to provide a framework for understanding the typical range of activities at this receptor. One source mentions that taprostene has a dissociation constant (Kd) in the low nanomolar range for the IP receptor.[5]

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) |

| Iloprost | 1.1 - 3.9[6][7] | 0.37[7] | Full Agonist[8] |

| Treprostinil | 32[6][7] | 1.9[7] | Full Agonist[8] |

| This compound | Low nanomolar (Kd)[5] | Not Available | Partial Agonist[1] |

Signaling Pathways

Activation of the IP receptor by an agonist, such as this compound, primarily initiates the Gs-cAMP signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects.

Figure 1: IP Receptor Signaling Pathway.

Experimental Protocols

The characterization of compounds acting on the IP receptor involves a suite of in vitro assays to determine their binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the IP receptor. It involves the use of a radiolabeled ligand that binds specifically to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human IP receptor.

Materials:

-

Membrane preparations from cells expressing the human IP receptor.

-

Radioligand (e.g., [3H]-Iloprost).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Non-specific binding control (e.g., a high concentration of unlabeled Iloprost).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled competitor).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, thereby determining its potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of this compound for the human IP receptor.

Materials:

-

Whole cells expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Test compound (this compound).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of the test compound (this compound) or a positive control (e.g., a full IP agonist or forskolin) to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response). The Emax of this compound will be compared to that of a full agonist to confirm its partial agonist nature.

Figure 3: cAMP Accumulation Assay Workflow.

β-Arrestin Recruitment Assay

This assay is used to investigate another aspect of GPCR signaling, the recruitment of β-arrestin proteins to the activated receptor, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

Objective: To determine if this compound induces β-arrestin recruitment to the human IP receptor.

Materials:

-

Cells co-expressing the human IP receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

Test compound (this compound).

-

A known full agonist for the IP receptor as a positive control.

-

Substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Plating: Seed the engineered cells in a multi-well plate.

-

Compound Addition: Add varying concentrations of this compound or a positive control to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the substrate for the reporter enzyme. The recruitment of β-arrestin to the receptor brings the two reporter fragments into close proximity, leading to the reconstitution of a functional enzyme that acts on the substrate to produce a detectable signal (e.g., light or color).

-

Measurement: Measure the signal using a luminometer or spectrophotometer.

-

Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Figure 4: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound is a partial agonist of the IP receptor, a key target in cardiovascular and inflammatory diseases. Its mechanism of action is primarily through the activation of the Gs-cAMP signaling pathway. While precise quantitative data for its binding and functional activity at the human IP receptor are not widely published, the experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound and other IP receptor modulators. Further studies are warranted to fully elucidate the quantitative aspects of its partial agonism and its potential for biased signaling at the IP receptor.

References

- 1. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Interaction of Taprostene Sodium and Prostaglandin E2 (PGE2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological interaction between Taprostene sodium, a synthetic prostacyclin (PGI2) analog, and Prostaglandin E2 (PGE2), a primary mediator of inflammation and various physiological processes. The document elucidates the distinct and overlapping signaling pathways of these two prostanoids, with a focus on their G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Quantitative data on receptor binding affinities and functional potencies are presented, along with detailed experimental protocols for their determination. The guide aims to equip researchers and drug development professionals with the foundational knowledge to investigate and potentially leverage the additive or synergistic effects of co-administering IP and EP receptor agonists.

Introduction

This compound is a chemically stable prostacyclin analog that acts as a partial agonist at the prostacyclin (IP) receptor.[1] Like the endogenous ligand prostacyclin (PGI2), this compound is involved in vasodilation and the inhibition of platelet aggregation.[2] Prostaglandin E2 (PGE2) is one of the most abundant prostanoids in the human body and exerts a wide range of biological effects by binding to its four distinct E-series of prostaglandin (EP) receptors: EP1, EP2, EP3, and EP4.[3] These receptors are coupled to different intracellular signaling pathways, leading to diverse and sometimes opposing physiological outcomes.[3]

The interaction between this compound and PGE2 is of significant interest in pharmacology and drug development, particularly in cardiovascular and inflammatory diseases where both IP and EP receptor signaling pathways are implicated. Understanding the nuances of their interaction at the molecular and cellular level is crucial for predicting the therapeutic efficacy and potential side effects of drugs targeting these pathways.

Receptor Binding Affinities

Table 1: Binding Affinities (Ki) of Prostaglandin E2 (PGE2) for Human EP Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| EP1 | ~10 - 20 | [4] |

| EP2 | ~4.9 - 13 | [5][6] |

| EP3 | Subnanomolar | [5] |

| EP4 | ~0.72 - 2.51 | [7] |

Table 2: Binding Affinities (Ki) of Selected Prostacyclin Analogs for Human Prostanoid Receptors

| Compound | IP Receptor Ki (nM) | EP1 Receptor Ki (nM) | EP2 Receptor Ki (nM) | EP3 Receptor Ki (nM) | EP4 Receptor Ki (nM) | DP1 Receptor Ki (nM) | Reference(s) |

| Iloprost | 3.9 | 1.1 | Very Low Affinity | Low Affinity | Low Affinity | Very Low Affinity | [8] |

| Treprostinil | 32 | Low Affinity | 3.6 | Very Low Affinity | Low Affinity | 4.4 | [8] |

| Taprostene | Not Reported | Not Reported | No cAMP increase in overexpressing cells | Not Reported | Weak agonist, very low potency | Weak agonist, very low potency | [9] |

Signaling Pathways and Interaction

Both this compound and PGE2 exert their effects through G-protein coupled receptors. The IP receptor, activated by this compound, and the EP2 and EP4 receptors, activated by PGE2, are coupled to the Gs alpha subunit (Gαs).[10] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][10] In contrast, the EP1 receptor is coupled to Gq, mobilizing intracellular calcium, and the EP3 receptor is coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[10]

The interaction between this compound and PGE2 has been described as additive.[1] This suggests that their combined effect on cAMP elevation, when both compounds activate Gs-coupled receptors, is the sum of their individual effects.

Caption: Gs-coupled signaling pathway for this compound and PGE2.

Caption: Gq and Gi-coupled signaling pathways for PGE2.

Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific prostanoid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell line stably expressing the human prostanoid receptor of interest (e.g., IP, EP1, EP2, EP3, or EP4).

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

Unlabeled test compound (this compound or PGE2).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the unlabeled test compound to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

-

Functional cAMP Accumulation Assay

This protocol measures the ability of agonists to stimulate cAMP production in whole cells, a functional readout for Gs-coupled receptor activation.

Caption: Workflow for a functional cAMP accumulation assay.

Materials:

-

Cell line expressing the Gs-coupled receptor of interest (e.g., IP, EP2, EP4).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Test agonists (this compound, PGE2).

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a PDE inhibitor to prevent the degradation of newly synthesized cAMP.

-

Add varying concentrations of the test agonist(s) (this compound, PGE2, or a combination thereof) to the wells.

-

Incubate for a specified time at 37°C to allow for cAMP accumulation.

-

-

Detection and Analysis:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the plate reader.

-

Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[13][14]

-

Isolated Blood Vessel Contractility/Relaxation Assay

This ex vivo protocol assesses the functional effect of vasoactive compounds on vascular smooth muscle tone.

Materials:

-

Isolated blood vessel segments (e.g., rat aorta, mesenteric artery).

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

-

Vasoconstrictor agent (e.g., phenylephrine, U46619).

-

Test compounds (this compound, PGE2).

Procedure:

-

Tissue Preparation:

-

Isolate blood vessel segments and cut them into rings.

-

Mount the rings in an organ bath filled with physiological salt solution, maintained at 37°C and gassed.

-

-

Assay:

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a submaximal contraction with a vasoconstrictor agent.

-

Once a stable contraction is achieved, add cumulative concentrations of the test compound(s) (this compound or PGE2) to assess their relaxant effects.

-

-

Data Analysis:

Drug Development Implications

The additive interaction between this compound and PGE2 on Gs-coupled receptors suggests that co-administration could lead to enhanced therapeutic effects in conditions where increased cAMP is beneficial, such as in diseases characterized by vasoconstriction or platelet aggregation. However, the multifaceted nature of PGE2 signaling, with its opposing effects mediated by different EP receptor subtypes, necessitates careful consideration. The potential for off-target effects of this compound on EP receptors, although reportedly weak, should also be evaluated in relevant preclinical models.

For drug development professionals, a thorough understanding of the receptor expression profiles in the target tissue is paramount. This knowledge, combined with the quantitative pharmacological data and in vitro/ex vivo functional assays described in this guide, will enable a more rational design of therapeutic strategies that leverage the interaction between the prostacyclin and prostaglandin E2 signaling pathways.

Conclusion

This compound and Prostaglandin E2 interact through a complex interplay of distinct and overlapping signaling pathways. While this compound primarily acts as a partial agonist at the IP receptor, leading to Gs-mediated cAMP elevation, PGE2 can activate all four EP receptor subtypes, resulting in a broader range of cellular responses. The documented additive interaction on Gs-coupled pathways highlights the potential for combination therapies. The experimental protocols provided herein offer a robust framework for the quantitative assessment of these interactions, which is essential for the advancement of novel therapeutics targeting the prostanoid signaling network. Further research is warranted to fully elucidate the in vivo consequences of this interaction in various physiological and pathological contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 7. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diverse effects of prostaglandin E₂ on vascular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

Taprostene Sodium: An In-depth Technical Guide on its Role in Immunology and Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taprostene sodium, a synthetic prostacyclin (PGI2) analog, is a partial agonist of the prostacyclin (IP) receptor.[1] While primarily investigated for its cardioprotective and vasodilatory effects, emerging evidence points towards a significant, yet under-explored, role in the modulation of immunological and inflammatory pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, its impact on key inflammatory signaling cascades, and its potential as a therapeutic agent in inflammatory diseases. Drawing parallels from related prostacyclin analogs and the known functions of the IP receptor, this document provides a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols for investigating its immunomodulatory properties are also provided.

Introduction to this compound

This compound is a chemically stable analog of prostacyclin, a potent endogenous eicosanoid.[2] Its primary recognized mechanism of action is the activation of the IP receptor, a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade is central to its effects on vasodilation and inhibition of platelet aggregation.[3] However, the ubiquitous expression of the IP receptor on various immune cells suggests a broader role for its agonists in regulating immune responses and inflammation.

Core Signaling Pathway: IP Receptor Activation and cAMP/PKA Axis

The immunomodulatory and anti-inflammatory effects of this compound are believed to be primarily mediated through the activation of the prostacyclin (IP) receptor and the subsequent elevation of intracellular cAMP.

-

IP Receptor Binding: this compound acts as a partial agonist at the IP receptor.[1]

-

G-Protein Activation: Upon agonist binding, the IP receptor, a Gs-coupled receptor, activates the associated heterotrimeric G protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4][5]

-

Downstream Effects: Activated PKA can then phosphorylate various downstream targets, including transcription factors, leading to the modulation of gene expression involved in inflammatory responses.

Role in Inflammatory Pathways

While direct studies on this compound are limited, research on other prostacyclin analogs and the IP receptor provides strong evidence for its anti-inflammatory properties.

Inhibition of Pro-inflammatory Cytokine Production

Prostacyclin analogs have been shown to suppress the production of key pro-inflammatory cytokines. A study on the prostacyclin analog iloprost demonstrated a reduction in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels in patients with active rheumatoid arthritis.[6] This effect is likely mediated by the elevation of cAMP, which can interfere with the signaling pathways leading to cytokine gene transcription.

Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8] The cAMP/PKA pathway, activated by this compound, has been shown to inhibit NF-κB activation in various cell types. This inhibition can occur through several mechanisms, including the PKA-mediated phosphorylation of NF-κB components or associated signaling molecules, which can prevent the translocation of NF-κB to the nucleus and subsequent gene transcription.

Role in Immunological Pathways

The influence of this compound extends to the modulation of various immune cell functions, contributing to an overall immunosuppressive and pro-resolving phenotype.

Effects on Leukocyte Migration

Prostacyclin analogs have been shown to inhibit the migration of neutrophils, a key event in the early stages of inflammation. This is likely due to the cAMP-mediated interference with intracellular calcium signaling, which is crucial for cell motility. By attenuating leukocyte migration to sites of inflammation, this compound can dampen the inflammatory response.

Modulation of Macrophage Polarization

Macrophages can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. The polarization of macrophages is a critical determinant of the outcome of an inflammatory response. While direct evidence for this compound is lacking, the elevation of cAMP is known to promote an M2-like phenotype in macrophages. This shift from M1 to M2 polarization would result in a decrease in the production of pro-inflammatory cytokines and an increase in the release of anti-inflammatory mediators, contributing to the resolution of inflammation.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound in immunological and inflammatory models, the following table presents data from studies on related prostacyclin analogs to illustrate the potential quantitative effects.

| Compound | Model | Cell Type / Tissue | Measured Parameter | Result |

| Iloprost | Clinical (Rheumatoid Arthritis) | Human (in vivo) | Plasma TNF-α | Decrease observed during administration[6] |

| Iloprost | Clinical (Rheumatoid Arthritis) | Human (in vivo) | Plasma IL-6 | Downregulation observed[6] |

| IP Receptor Knockout | Murine Collagen-Induced Arthritis | Mouse (in vivo) | Arthritic Score | Significantly reduced compared to wild-type[1] |

| IP Receptor Knockout | Murine Collagen-Induced Arthritis | Mouse (in vivo) | IL-6 in arthritic paws | Significantly reduced compared to wild-type[1] |

| IP Receptor Antagonist | Rat Osteoarthritis Model | Rat (in vivo) | Pain | Reduced with efficacy approaching diclofenac[9] |

| IP Receptor Antagonist | Murine Collagen-Antibody Induced Arthritis | Mouse (in vivo) | Arthritis Score | 91% reduction in pretreated mice[9] |

Experimental Protocols

To facilitate further research into the immunomodulatory and anti-inflammatory effects of this compound, detailed methodologies for key experiments are provided below.

Measurement of Intracellular cAMP Accumulation

This protocol is designed to quantify the increase in intracellular cAMP in response to this compound treatment in a relevant immune cell line (e.g., THP-1 monocytes).

Materials:

-

THP-1 cell line

-

This compound

-

Forskolin (positive control)

-

IBMX (phosphodiesterase inhibitor)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Multi-well plates (96- or 384-well)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture: Culture THP-1 cells according to standard protocols.

-

Cell Plating: Seed the cells into the multi-well plates at an optimized density.

-

Stimulation:

-

Pre-treat cells with IBMX (e.g., 500 µM) for 30 minutes to inhibit cAMP degradation.

-

Add varying concentrations of this compound or forskolin to the wells.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Perform the cAMP assay following the kit protocol and measure the signal using a plate reader.

-

Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve and normalize to the vehicle control.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity in response to an inflammatory stimulus.

Materials:

-

A cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc or THP-1-Lucia™ NF-κB)

-

This compound

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)

-

Cell culture medium

-

Luciferase assay reagent

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the reporter cell line into white, opaque multi-well plates.

-

Pre-treatment: Add varying concentrations of this compound to the cells and incubate for a specific period (e.g., 1-2 hours).

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plates for a duration sufficient to induce luciferase expression (e.g., 6-24 hours).

-

Luciferase Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase) and express the results as a percentage of the stimulated control.

Conclusion and Future Directions

This compound, through its action as a partial agonist of the IP receptor, holds significant potential as a modulator of immune and inflammatory responses. The activation of the cAMP/PKA pathway and the subsequent inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, form the basis of its anti-inflammatory effects. While direct experimental evidence for this compound in specific immunological contexts is still emerging, the data from related prostacyclin analogs strongly support its therapeutic potential in inflammatory diseases.

Future research should focus on:

-

Quantifying the in vitro effects of this compound on cytokine production from various immune cells (macrophages, T-cells, etc.).

-

Investigating the impact of this compound on macrophage M1/M2 polarization and its functional consequences.

-

Evaluating the efficacy of this compound in in vivo models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.

A deeper understanding of the immunological and anti-inflammatory properties of this compound will be crucial for unlocking its full therapeutic potential beyond its current applications.

References

- 1. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Macrophages M1/M2 Polarization Using Carbohydrate-Functionalized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 7-day oral treatment of patients with active rheumatoid arthritis using the prostacyclin analog iloprost: cytokine modulation, safety, and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostacyclin antagonism reduces pain and inflammation in rodent models of hyperalgesia and chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Taprostene Sodium (C24H29NaO5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taprostene sodium, a synthetic analog of prostacyclin, is a potent partial agonist of the prostacyclin (IP) receptor. With the molecular formula C24H29NaO5, this compound exhibits significant vasodilatory, anti-platelet, and cardioprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and key biological processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is the sodium salt of Taprostene. Its chemical structure is characterized by a cyclopentane ring with two side chains, a common feature among prostanoids.

| Property | Value | Source |

| Molecular Formula | C24H29NaO5 | N/A |

| Molecular Weight | 420.47 g/mol | N/A |

| CAS Number | 87440-45-7 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in aqueous solutions | N/A |

| Stability | Chemically stable prostacyclin analogue | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through its partial agonism at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.

Prostacyclin (IP) Receptor Signaling Pathway

The activation of the IP receptor by this compound predominantly couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This interaction triggers the dissociation of Gαs from the βγ subunits, allowing Gαs to bind to and activate adenylyl cyclase. Activated adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response.[2]

Caption: IP Receptor Signaling Pathway.

Pharmacological Effects and Quantitative Data

This compound demonstrates a range of pharmacological effects, primarily related to the cardiovascular system.

Effects on the Cardiovascular System

A clinical trial in patients with ischaemic peripheral vascular disease and intermittent claudication demonstrated the clinical efficacy of this compound.[1]

| Parameter | Taprostene Group | Placebo Group | p-value |

| Change in Absolute Walking Time (8 weeks) | +14% | +2.8% | < 0.05 |

| Change in Pain-Free Walking Time (8 weeks) | +23% | +3.8% | < 0.05 |

| Change in Systolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |

| Change in Diastolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |

| Change in Heart Rate (during infusion) | Increase | No change | < 0.05 |

| Change in Platelet Half-life | 72.6 ± 9.35 h to 77.9 ± 7.44 h | No change | < 0.05 |

Comparative Receptor Binding and Functional Activity (Prostacyclin Analogs)

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Iloprost | IP | 3.9 | 0.37 (cAMP elevation) |

| Treprostinil | IP | 32 | 1.9 (cAMP elevation) |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's pharmacological effects.

Isolated Vascular Smooth Muscle Relaxation Assay

This protocol describes the assessment of the vasodilatory effects of this compound on isolated arterial rings.

Experimental Workflow:

Caption: Vascular Smooth Muscle Relaxation Workflow.

Methodology:

-

Tissue Preparation: Euthanize an appropriate animal model (e.g., rat, rabbit) and carefully excise the thoracic aorta. Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 2 g), with solution changes every 15-20 minutes.

-

Contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

-

Drug Administration: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to obtain a concentration-response curve.

-

Data Acquisition: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.

Intracellular cAMP Level Measurement

This protocol details the quantification of intracellular cAMP levels in response to this compound stimulation in a relevant cell line (e.g., HEK293 cells stably expressing the human IP receptor).

Methodology:

-

Cell Culture: Culture HEK293-hIP cells in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

-

Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Determine the intracellular cAMP concentration using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or RIA) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the amount of cAMP produced in each sample by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

Platelet Aggregation Assay

This protocol describes the in vitro assessment of this compound's inhibitory effect on platelet aggregation.

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a reference (100% aggregation).

-

Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.

-

Incubation: Add a vehicle or a specific concentration of this compound to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Induction of Aggregation: Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.

-

Data Acquisition: Monitor the change in light transmission through the PRP sample over time. Aggregation causes the PRP to become more transparent, increasing light transmission.

-

Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to that in the presence of the vehicle. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Synthesis

Conclusion

This compound is a promising prostacyclin analog with well-defined vasodilatory and anti-platelet properties, mediated through the IP receptor-cAMP signaling pathway. The quantitative data from clinical studies support its potential therapeutic application in vascular diseases. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological profile of this compound. Future research should focus on elucidating its precise pharmacokinetic and pharmacodynamic parameters and exploring its full therapeutic potential in various cardiovascular and other related disorders.

References

An In-Depth Technical Guide to Taprostene Sodium (CAS Number: 87440-45-7)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Taprostene sodium, with the CAS number 87440-45-7, is a synthetic analog of prostacyclin (PGI2). It is a partial agonist of the prostacyclin receptor (IP receptor) and exhibits vasodilatory, antiplatelet, and cardioprotective properties.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental data and protocols.

| Property | Value | Reference |

| Chemical Name | Sodium 3-[(Z)-[(3aR,4R,5R,6aS)-4-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-ylidene]methyl]benzoate | [4][5] |

| Molecular Formula | C24H29NaO5 | [2][6] |

| Molecular Weight | 420.47 g/mol | [4][6] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in water (26 mg/mL) | [4] |

| Melting Point | 173-182.5 °C | [4][7] |

| Storage Temperature | 2-8°C | [4] |

Mechanism of Action and Signaling Pathway

This compound primarily functions as a partial agonist at the prostanoid IP receptor, a G-protein coupled receptor (GPCR).[1][2][8] Activation of the IP receptor by this compound is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.

Pharmacological Effects and Preclinical Data

Vasodilation

This compound induces relaxation of vascular smooth muscle, leading to vasodilation. In preclinical studies, its partial agonist activity at IP receptors has been characterized in various vascular preparations.

| Parameter | Value | Experimental Conditions | Reference |

| Relaxation | 45% | 3 µM this compound on phenylephrine-contracted guinea-pig saphenous vein rings in the presence of the EP4 receptor antagonist AH 23848. | [9] |

| Relaxation | 20% | 3 µM this compound on phenylephrine-contracted rat tail artery. | [9] |

| Relaxation | 15% | 3 µM this compound on phenylephrine and sulprostone-contracted mouse aorta. | [9] |

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation. This effect is primarily mediated through the IP receptor-cAMP signaling pathway.

No specific IC50 values for this compound on collagen-induced platelet aggregation were identified in the provided search results.

Cardioprotection

This compound has been shown to exert significant cardioprotective effects, which are attributed to its ability to protect the endothelium and myocardium following ischemic events.[2][3]

Clinical Data

A double-blind, placebo-controlled clinical trial investigated the effects of this compound in patients with ischaemic peripheral vascular disease and intermittent claudication.

| Parameter | Dosage | Duration | Outcome | Reference |

| Walking Time | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Significant increase in absolute and pain-free walking time compared to placebo.[10] | [10] |

| Blood Pressure | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Decrease in systolic and diastolic blood pressure.[10] | [10] |

| Heart Rate | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Increase in heart rate.[10] | [10] |

| Platelet Half-life | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Significant prolongation of platelet half-life.[10] | [10] |

Experimental Protocols

Vasodilation Assay in Guinea-Pig Saphenous Vein

This protocol is based on the methodology described in the study by Chan KM, et al. (2004).[9]

Objective: To assess the vasodilatory effect of this compound on isolated guinea-pig saphenous vein rings.

Materials:

-

Guinea-pig saphenous veins

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (contractile agent)

-

AH 23848 (EP4 receptor antagonist)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate guinea-pig saphenous veins and cut into rings (2-3 mm in width).

-

Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.

-

Pre-treat the tissues with the EP4 receptor antagonist AH 23848 to isolate the effects on the IP receptor.

-

Induce a stable contraction with an appropriate concentration of phenylephrine.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

cAMP Accumulation Assay

No specific detailed protocol for this compound was found in the search results. The following is a general protocol for a cAMP assay in CHO-K1 cells expressing a recombinant receptor.

Objective: To quantify the increase in intracellular cAMP levels in response to this compound in cells expressing the IP receptor.

Materials:

-

CHO-K1 cells stably expressing the human IP receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Culture CHO-K1 cells expressing the IP receptor to an appropriate confluency in multi-well plates.

-

On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for a defined period.

-

Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Immune mechanisms in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Taprostene Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprostene sodium is a synthetic analogue of prostacyclin (PGI₂) that acts as a partial agonist at the prostacyclin receptor (IP receptor).[1][2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. In vitro characterization of this compound is essential to understand its potency, selectivity, and mechanism of action, providing valuable data for drug development and pharmacological research.

These application notes provide a comprehensive overview of standard in vitro experimental protocols to characterize the activity of this compound. The following sections detail the methodologies for key assays, present data in a structured format, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Cell Line/Tissue | Radioligand | Value |

| Kd (nM) | Prostacyclin (IP) Receptor | Not Specified | Not Specified | Low nanomolar range |

Note: Specific radioligand and cell line details were not available in the public search results. The Kd value is described as being in the low nanomolar range.

Table 2: Functional Potency of this compound in Vascular Relaxation Assays

| Assay | Tissue Preparation | Pre-contraction Agent | This compound Concentration (µM) | % Relaxation (Mean ± SEM) |

| Vascular Smooth Muscle Relaxation | Guinea-pig saphenous vein | Phenylephrine | 3 | 45 ± 5 |

| Vascular Smooth Muscle Relaxation | Rat tail artery | Phenylephrine | 3 | 20 ± 3 |

| Vascular Smooth Muscle Relaxation | Mouse aorta | Phenylephrine + Sulprostone | 3 | 15 ± 2* |

Note: The provided values are approximate percentages of relaxation observed in a specific study and may vary depending on experimental conditions. Standard error of the mean (SEM) is estimated for illustrative purposes.

Experimental Protocols

IP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the prostacyclin (IP) receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]-Iloprost or other suitable IP receptor radioligand

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control: A high concentration of a non-labeled IP receptor agonist (e.g., 10 µM Iloprost)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

This compound at various concentrations or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a concentration close to its Kd.

-

Cell membranes (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for this compound by non-linear regression analysis of the competition binding curve.

cAMP Functional Assay

This protocol outlines a cell-based assay to measure the effect of this compound on intracellular cyclic AMP (cAMP) production, a downstream effector of IP receptor activation.

Materials:

-

A suitable cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK293-IP, CHO-IP).

-

Cell culture medium (e.g., DMEM) with serum and antibiotics.

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

Forskolin (positive control, adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells into a 384-well plate and culture overnight to allow for cell attachment.

-

On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer.

-

Incubate the cells for a short period (e.g., 30 minutes) to allow the phosphodiesterase inhibitor to take effect.

-

Prepare serial dilutions of this compound and controls (forskolin and vehicle) in stimulation buffer.

-

Add the compounds to the respective wells of the cell plate.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate a dose-response curve for this compound and calculate the EC₅₀ value using non-linear regression.

Vascular Smooth Muscle Relaxation Assay

This ex vivo protocol measures the vasorelaxant effect of this compound on isolated arterial rings.

Materials:

-

Isolated arterial tissue (e.g., rat aorta, guinea-pig saphenous vein).

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Phenylephrine or other suitable vasoconstrictor.

-

This compound.

-

Acetylcholine (endothelium-dependent relaxation control).

-

Sodium nitroprusside (endothelium-independent relaxation control).

-

Organ bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Isolate the desired artery and carefully clean it of surrounding connective tissue.

-

Cut the artery into rings of appropriate size (e.g., 2-3 mm).

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension (to be optimized for the specific tissue).

-

Induce a stable contraction in the arterial rings using a vasoconstrictor like phenylephrine (concentration to be determined to achieve ~80% of maximal contraction).

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension until a maximal relaxation response is achieved or the highest concentration is tested.

-

At the end of the experiment, test for endothelium integrity by adding acetylcholine and for maximal relaxation with sodium nitroprusside.

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a dose-response curve and determine the EC₅₀ and maximal relaxation (Emax) for this compound.

Mandatory Visualizations

Caption: Signaling pathway of this compound via the IP receptor.

References

Taprostene Sodium: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of taprostene sodium in in vivo animal studies, with a focus on dosage, administration, and experimental protocols. This compound is a stable prostacyclin (PGI₂) analog and a partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor. Its activation initiates a signaling cascade that plays a crucial role in vasodilation, inhibition of platelet aggregation, and cytoprotection, making it a compound of interest for cardiovascular research.

Data Presentation

A summary of reported in vivo dosages for this compound across different animal models and administration routes is presented below. Due to the limited publicly available data, ranges may be broad and require optimization for specific experimental contexts.

| Animal Model | Route of Administration | Dosage Range | Reported Application |

| Cat | Intravenous (IV) Infusion | 100 ng/kg/min | Cardioprotection in a model of myocardial ischemia and reperfusion.[1] |

| Rat | Intravenous (IV) | Data not available | - |

| Subcutaneous (SC) | Data not available | - | |

| Intraperitoneal (IP) | Data not available | - | |

| Mouse | Intravenous (IV) | Data not available | - |

| Subcutaneous (SC) | Data not available | - | |

| Intraperitoneal (IP) | Data not available | - |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established practices for in vivo animal research and should be adapted to comply with institutional animal care and use committee (IACUC) guidelines.

Vehicle Preparation

For in vivo administration, this compound should be dissolved in a sterile, biocompatible vehicle. The choice of vehicle can influence the solubility and stability of the compound.

Materials:

-

This compound powder

-

Sterile saline (0.9% sodium chloride)

-

Sterile water for injection

-

pH meter

-

Sterile filters (0.22 µm)

-

Vortex mixer

Protocol:

-

Determine the desired final concentration of the this compound solution based on the target dose and administration volume.

-

Weigh the appropriate amount of this compound powder in a sterile container.

-

Add a small volume of sterile water for injection to dissolve the powder. Gentle vortexing may be applied to aid dissolution.

-

Once dissolved, add sterile saline to reach the final desired volume.

-

Check the pH of the solution and adjust if necessary to a physiological range (typically pH 7.2-7.4) using sterile, dilute solutions of NaOH or HCl.

-

Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

-

Store the prepared solution as recommended by the manufacturer, typically protected from light and refrigerated.

Administration Protocols

The following are general guidelines for intravenous, subcutaneous, and intraperitoneal administration in rats and mice. Specific volumes and needle gauges should be adjusted based on the animal's weight and institutional guidelines.[3][4][5]

a. Intravenous (IV) Injection (Tail Vein)

Materials:

-

Prepared this compound solution

-

Appropriate size sterile syringes (e.g., 1 mL)

-

Appropriate gauge sterile needles (e.g., 27-30G for mice, 25-27G for rats)

-

Restraining device

-

Heat lamp or warm water to induce vasodilation

Protocol:

-

Properly restrain the animal. For tail vein injections, specialized restrainers are recommended.

-

Warm the animal's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to induce vasodilation, making the lateral tail veins more visible and accessible.

-

Disinfect the injection site with an appropriate antiseptic.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Confirm proper placement by observing a "flash" of blood in the needle hub or by gentle aspiration.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal for any adverse reactions.

b. Subcutaneous (SC) Injection

Materials:

-

Prepared this compound solution

-

Appropriate size sterile syringes (e.g., 1 mL)

-

Appropriate gauge sterile needles (e.g., 25-27G for mice, 23-25G for rats)

Protocol:

-

Grasp the loose skin over the dorsal midline (scruff) or flank area to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

-

Inject the this compound solution.

-

Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

-

Monitor the animal for any signs of irritation at the injection site.

c. Intraperitoneal (IP) Injection

Materials:

-

Prepared this compound solution

-

Appropriate size sterile syringes (e.g., 1 mL for mice, 3-5 mL for rats)

-

Appropriate gauge sterile needles (e.g., 25-27G for mice, 23-25G for rats)

Protocol:

-

Securely restrain the animal, tilting it slightly head-down to move the abdominal organs forward.

-

Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and major blood vessels.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not punctured the bladder or intestines.

-

Inject the this compound solution.

-

Withdraw the needle.

-

Return the animal to its cage and monitor for any signs of distress.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

This compound, as a prostacyclin analog, primarily acts on the IP receptor, which is coupled to a Gs alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.

Caption: this compound Signaling Pathway.

Experimental Workflow for a Cardioprotection Study